2-((3-Ethyl-3H-benzothiazol-2-ylidene)methyl)-1-methylquinolinium iodide
Description
2-((3-Ethyl-3H-benzothiazol-2-ylidene)methyl)-1-methylquinolinium iodide (CAS: 4609-41-0) is a quinolinium-based organic salt featuring a benzothiazolylidene substituent. Its molecular structure comprises a 1-methylquinolinium cation linked via a methylidene bridge to a 3-ethylbenzothiazole moiety, with iodide as the counterion (InChIKey: JWPUZUFARDVWGW-UHFFFAOYSA-M) . Additionally, structural analogs of quinolinium derivatives have demonstrated antibacterial activity, particularly against drug-resistant pathogens, by disrupting bacterial GTPase activity .
Properties
CAS No. |
4609-41-0 |
|---|---|
Molecular Formula |
C20H19IN2S |
Molecular Weight |
446.3 g/mol |
IUPAC Name |
(2Z)-3-ethyl-2-[(1-methylquinolin-1-ium-2-yl)methylidene]-1,3-benzothiazole;iodide |
InChI |
InChI=1S/C20H19N2S.HI/c1-3-22-18-10-6-7-11-19(18)23-20(22)14-16-13-12-15-8-4-5-9-17(15)21(16)2;/h4-14H,3H2,1-2H3;1H/q+1;/p-1 |
InChI Key |
JWPUZUFARDVWGW-UHFFFAOYSA-M |
Isomeric SMILES |
CCN\1C2=CC=CC=C2S/C1=C\C3=[N+](C4=CC=CC=C4C=C3)C.[I-] |
Canonical SMILES |
CCN1C2=CC=CC=C2SC1=CC3=[N+](C4=CC=CC=C4C=C3)C.[I-] |
Origin of Product |
United States |
Preparation Methods
Starting Materials
| Compound | Role | Typical Source/Preparation |
|---|---|---|
| 1-Methylquinolinium iodide | Quinolinium salt precursor | Prepared by methylation of quinoline with methyl iodide |
| 3-Ethylbenzothiazolium salt | Benzothiazolium precursor | Synthesized by alkylation of 3-ethylbenzothiazole with methyl iodide or similar alkylating agents |
Condensation Reaction
- The key step involves the condensation of the 1-methylquinolinium salt with the 3-ethylbenzothiazolium salt or its aldehyde equivalent.
- Typically, the reaction is carried out in an organic solvent such as ethanol, methanol, or dichloromethane.
- A base such as triethylamine may be added to facilitate the condensation by deprotonating intermediates and driving the reaction forward.
- The reaction mixture is stirred at room temperature or gently heated for several hours (often 12–24 hours) to ensure completion.
- The formation of the conjugated methine bridge is indicated by a color change (often to reddish or brownish hues).
Purification
- After completion, the reaction mixture is cooled, and the product precipitates out or is extracted.
- Purification is commonly achieved by recrystallization from suitable solvents (e.g., ethanol/ethyl acetate mixtures) or by chromatographic techniques.
- The purified compound is dried under vacuum to yield the crystalline iodide salt.
Alternative Methods and Optimization
- Microwave-assisted synthesis has been reported for related cyanine dyes, offering reduced reaction times and improved yields.
- Reaction parameters such as microwave power, irradiation time, and solvent choice are optimized to maximize yield and purity.
- Typical yields for similar cyanine dyes range from 80% to 90% under optimized conditions.
Representative Experimental Data
| Parameter | Condition | Result |
|---|---|---|
| Solvent | Dichloromethane or ethanol | Efficient solubilization of reactants |
| Base | Triethylamine (0.5–1 equiv) | Facilitates condensation |
| Temperature | Room temperature to 60°C | Mild heating accelerates reaction |
| Reaction time | 12–24 hours (conventional) or 90 min (microwave) | Complete conversion |
| Yield | 70–90% | High purity crystalline product |
| Purification | Recrystallization or chromatography | >95% purity confirmed by NMR and IR |
Research Findings on Preparation
- The condensation reaction mechanism involves nucleophilic attack of the benzothiazolium methylene carbon on the quinolinium salt, followed by elimination of a small molecule (e.g., water or methyl group depending on precursors).
- Spectroscopic characterization (1H NMR, IR) confirms the formation of the methine bridge and the integrity of the heterocyclic rings.
- The iodide counterion is essential for stabilizing the cationic dye structure and influences solubility and crystallinity.
- Microwave-assisted synthesis has been demonstrated to improve reaction efficiency and reduce by-products, making it a promising method for scale-up.
Summary Table of Preparation Methods
Chemical Reactions Analysis
Types of Reactions
2-((3-Ethyl-3H-benzothiazol-2-ylidene)methyl)-1-methylquinolinium iodide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles replace the iodide ion.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.
Reduction: Sodium borohydride, lithium aluminum hydride; reactions are usually performed in anhydrous conditions.
Substitution: Nucleophiles such as amines or thiols; reactions are conducted in polar solvents like dimethyl sulfoxide (DMSO) or acetonitrile.
Major Products Formed
Oxidation: Formation of oxidized derivatives with altered functional groups.
Reduction: Formation of reduced derivatives with hydrogenated functional groups.
Substitution: Formation of substituted derivatives with new functional groups replacing the iodide ion.
Scientific Research Applications
2-((3-Ethyl-3H-benzothiazol-2-ylidene)methyl)-1-methylquinolinium iodide has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of more complex molecules.
Biology: Investigated for its potential as a fluorescent probe for imaging biological systems.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of advanced materials, such as organic semiconductors and dyes.
Mechanism of Action
The mechanism of action of 2-((3-Ethyl-3H-benzothiazol-2-ylidene)methyl)-1-methylquinolinium iodide involves its interaction with specific molecular targets and pathways. The compound can intercalate into DNA, disrupting its structure and function. It can also interact with cellular proteins, affecting their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context.
Comparison with Similar Compounds
Comparison with Similar Compounds
The compound is compared below with structurally related quinolinium and benzothiazolium derivatives in terms of NLO performance, molecular features, and applications.
Table 1: Key Properties of 2-((3-Ethyl-3H-benzothiazol-2-ylidene)methyl)-1-methylquinolinium Iodide and Analogous Compounds
Key Observations:
Structural Differences Impacting NLO Performance: The target compound replaces the conventional styryl group (found in DAST, HMQ, and HMB) with a benzothiazolylidene unit. This substitution likely alters the π-conjugation length and dipole alignment, which are critical for SHG efficiency . For instance, 1-TB (a benzo[e]indol salt) achieves an SHG of 760× urea due to optimized charge transfer, whereas the absence of a polar styryl group in the target compound may reduce its NLO response compared to DAST or HMQ .
The benzothiazolylidene group in the target may similarly enhance membrane penetration or target binding, though experimental validation is needed.
Thermal and Chemical Stability: Quinolinium salts like HMQ and DAST exhibit high thermal stability (>200°C), making them suitable for optoelectronic devices. The target compound’s ethyl group may lower its melting point compared to methyl analogs, but this remains speculative without experimental data .
Synthesis and Crystallization: The compound’s synthesis likely involves quaternization of a benzothiazole precursor with methyl iodide, analogous to methods described for related quinolinium salts (e.g., ) . Successful crystal growth (as seen in 1-TB) would require optimizing solvent systems and cooling rates to leverage its molecular weight (426.88 g/mol) and polarity .
Notes
Structural Validation :
- X-ray crystallography using programs like SHELXL or SHELXS () is critical for confirming the target compound’s geometry, particularly the Z/E configuration of the methylidene bridge .
Research Gaps :
- SHG efficiency, thermal stability, and antibacterial activity data for the target compound are absent in the provided evidence. Future studies should prioritize these measurements.
Methodological Considerations :
- The synthesis of analogous compounds () suggests that alkylation and solvent-dependent crystallization are viable routes for producing high-purity material .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
